(-)-Picrasin B acetate
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Overview
Description
Picrasin B acetate is a natural product primarily found in the bark of the Picrasma quassioides tree. It is known for its complex chemical structure and significant biological activities. The compound has the chemical formula C23H30O7 and a molecular weight of 418.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Picrasin B acetate can be extracted from the Picrasma quassioides tree. The general process involves crushing the bark and using a solvent such as ethyl acetate for extraction. The extract is then subjected to a series of separation, purification, and crystallization steps to obtain high-purity Picrasin B acetate .
Industrial Production Methods
Industrial production of Picrasin B acetate follows similar extraction and purification techniques but on a larger scale. The process involves the use of industrial-grade solvents and equipment to ensure the efficient extraction and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
Picrasin B acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: These can vary widely depending on the specific substitution reaction but often include halogens and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of Picrasin B acetate .
Scientific Research Applications
Picrasin B acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Mechanism of Action
Picrasin B acetate exerts its effects through various molecular targets and pathways. It has been shown to interact with cellular pathways involved in inflammation, cancer, and neuroprotection. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines, while its anticancer effects involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quassin: Another quassinoid with similar biological activities.
Nigakilactone F: Known for its neuroprotective effects.
Trolox: A synthetic antioxidant with comparable neuroprotective properties.
Uniqueness
Picrasin B acetate stands out due to its unique combination of anti-inflammatory, antibacterial, and anticancer properties. Its ability to protect against oxidative stress without cytotoxicity towards normal cells makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C23H30O7 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl) acetate |
InChI |
InChI=1S/C23H30O7/c1-10-7-15(29-12(3)24)21(27)23(5)13(10)8-16-22(4)14(9-17(25)30-16)11(2)19(28-6)18(26)20(22)23/h10,13-16,20H,7-9H2,1-6H3 |
InChI Key |
XWNXCBLGFWPHOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC(=O)C |
Origin of Product |
United States |
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